1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid
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Overview
Description
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by the fusion of a pyrazole ring with a pyridazine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridazine with 1,3-diketones under acidic conditions to form the pyrazolopyridazine core. The carboxylic acid group can be introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused with a pyrazole and pyrimidine ring system.
Uniqueness
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1,5-dimethylpyrazolo[3,4-c]pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(8(13)14)5-3-9-12(2)7(5)11-10-4/h3H,1-2H3,(H,13,14) |
InChI Key |
FQZGHNAXUMVCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=N1)N(N=C2)C)C(=O)O |
Origin of Product |
United States |
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